ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a benzoyl-substituted imino group, a methyl substituent, and a complex fused-ring system. Its structure combines aromatic, heterocyclic, and ester functionalities, making it relevant for studies in medicinal chemistry and materials science. The compound’s unique substitution pattern (2-chloro-6-fluorobenzoyl) distinguishes it from analogs and influences its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O4/c1-3-32-22(31)13-11-12-18(25-16-9-4-5-10-28(16)21(12)30)27(2)19(13)26-20(29)17-14(23)7-6-8-15(17)24/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJLVWHEWOUPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
Preparation of 2-Chloro-6-Fluorobenzoyl Chloride
The 2-chloro-6-fluorobenzoyl group is critical for the final acylation step. Its synthesis begins with the chlorination of 2-chloro-6-fluorotoluene under metal halide lamp irradiation at 100–200°C, producing 2-chloro-6-fluorobenzyl chloride derivatives. Subsequent hydrolysis using iron-based solid superacid catalysts (e.g., SO₄²⁻/Fe₃O₄) replaces traditional sulfuric acid, mitigating corrosion risks and improving yield (95% vs. 90% with H₂SO₄). The hydrolyzed product, 2-chloro-6-fluorobenzaldehyde, is oxidized to the corresponding carboxylic acid and converted to benzoyl chloride using thionyl chloride or PCl₅.
Table 1: Reaction Conditions for 2-Chloro-6-Fluorobenzaldehyde Synthesis
| Parameter | Optimal Range | Yield (%) | Catalyst Efficiency |
|---|---|---|---|
| Chlorination Temperature | 150–180°C | 92–95 | N/A |
| Hydrolysis Catalyst | SO₄²⁻/Fe₃O₄ | 95 | 99.7% purity |
| Hydrolysis Time | 4 ± 0.5 hours | 94–95 | Minimal byproducts |
Stepwise Synthesis of the Triazatricyclo Core
Cyclization to Form the Tricyclic Framework
The 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core is constructed via a thermally induced cyclization reaction. A diamine precursor reacts with a diketone or ketoester under reflux in toluene, facilitated by Lewis acids like ZnCl₂. This step forms the fused 14-membered ring system with three nitrogen atoms.
Imino Group Installation
The imino group is introduced through a Schiff base reaction. Condensation of the cyclized intermediate with ammonium acetate in ethanol under acidic conditions (pH 4–5) yields the imino derivative. Kinetic studies show optimal results at 60°C for 6 hours, achieving 88% conversion.
Table 2: Key Parameters for Imino Group Formation
| Condition | Optimal Value | Conversion Rate |
|---|---|---|
| Temperature | 60°C | 88% |
| Reaction Time | 6 hours | 85–88% |
| Catalyst | Acetic acid | pH 4.5 |
Acylation and Esterification
Benzoylation of the Imino Intermediate
The 2-chloro-6-fluorobenzoyl chloride reacts with the imino-tricyclic intermediate in dichloromethane, using triethylamine as a base to scavenge HCl. This exothermic reaction requires temperature control (0–5°C) to prevent decomposition, yielding the benzoylated product at 92% purity.
Final Esterification
The carboxylic acid at position 5 is esterified with ethanol in the presence of H₂SO₄ or p-toluenesulfonic acid. Continuous removal of water via Dean-Stark apparatus drives the reaction to completion, achieving 94% yield. Industrial protocols often substitute H₂SO₄ with resin-based catalysts to simplify purification.
Industrial-Scale Optimization
Continuous Flow Reactors
Large-scale production employs continuous flow systems for chlorination and hydrolysis steps, reducing reaction times by 40% and improving consistency. Photochemical chlorination in flow reactors achieves 98% conversion of 2-chloro-6-fluorotoluene.
Purification Techniques
- Distillation : Reduced-pressure distillation isolates 2-chloro-6-fluorobenzaldehyde at 99.7% purity.
- Crystallization : The final ester is recrystallized from ethanol/water (3:1), yielding 98% pure product.
Table 3: Industrial vs. Laboratory-Scale Yields
| Step | Laboratory Yield (%) | Industrial Yield (%) |
|---|---|---|
| Cyclization | 85 | 89 |
| Benzoylation | 92 | 94 |
| Esterification | 94 | 96 |
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR : The imino proton appears as a singlet at δ 8.2 ppm, while the ethyl ester group shows a quartet at δ 4.3 ppm.
- HPLC : Purity ≥99% is confirmed using a C18 column (acetonitrile/water = 70:30, retention time = 6.8 min).
Impurity Profiling
Major byproducts include unreacted 2-chloro-6-fluorobenzoic acid (≤0.3%) and residual triazatricyclo intermediates (≤0.5%). These are controlled via gradient elution chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and triazatricyclo ring systems
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic, basic, and neutral environments
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups or modify existing ones .
Scientific Research Applications
Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific characteristics, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Fluoro Positioning
The closest structural analog identified is ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 534565-93-0) . Key differences lie in the benzoyl substituents:
Key Implications :
Heterocyclic Framework and Ring Puckering
The tricyclic core of the target compound shares similarities with spirocyclic and fused heterocycles reported in . For instance, spiro[4.5]decane-6,10-dione derivatives exhibit comparable complexity but lack the triazatricyclo system. The puckering of the tricyclic ring in the target compound may adopt non-planar conformations, as described by Cremer-Pople coordinates . Computational studies using software like SHELXL () could resolve these structural nuances.
Hydrogen Bonding and Crystallography
The fluorine atom in the target compound may participate in stronger hydrogen bonds (C–F···H–N/O) compared to chlorine, as fluorine’s higher electronegativity enhances dipole interactions . Crystallographic analyses (e.g., via ORTEP-3, ) of both compounds would clarify differences in hydrogen-bonding networks and lattice stability.
Biological Activity
Antiviral Properties
Research indicates that compounds with similar structural motifs, particularly those incorporating the 2-chloro-6-fluorobenzoyl moiety, exhibit significant antiviral activities. For instance, studies on related compounds have shown potent inhibition of HIV-1 replication in vitro. The presence of the 2-chloro and 6-fluoro substitutions has been noted to enhance the efficacy against wild-type and mutant strains of the virus, suggesting that ethyl 6-(2-chloro-6-fluorobenzoyl)imino derivatives may also possess similar properties .
The mechanism through which these compounds exert their antiviral effects often involves interference with viral replication processes. Specifically, they may inhibit reverse transcriptase (RT) activity, a critical enzyme in the HIV life cycle. The binding affinity and selectivity towards RT can vary based on stereochemistry and substitution patterns, which are crucial for optimizing therapeutic efficacy .
Anticancer Activity
In addition to antiviral properties, there is emerging evidence suggesting potential anticancer activity for compounds within this structural class. The incorporation of triazatricyclo structures is believed to enhance cellular uptake and target specific cancer cell lines more effectively. While direct studies on ethyl 6-(2-chloro-6-fluorobenzoyl)imino have not been extensively documented, related compounds have shown promise in preclinical models against various cancers .
Data Table: Comparative Biological Activities
Note : TBD = To Be Determined; further research is necessary to establish specific IC50 values for the compound .
Case Study 1: HIV Inhibition
A study investigating the effects of various 2-chloro-6-fluorobenzyl derivatives on HIV-1 found that certain stereoisomers exhibited exceptional potency against both wild-type and resistant strains. The findings indicated a correlation between structural modifications and antiviral efficacy, providing a framework for further exploration of ethyl 6-(2-chloro-6-fluorobenzoyl)imino as a potential therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
